

An In-depth Technical Guide to 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methylfuran-2-carboxylic acid

Cat. No.: B1290503

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of **5-Bromo-3-methylfuran-2-carboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data and outlines general experimental protocols relevant to the synthesis and analysis of this compound.

Core Molecular Properties

5-Bromo-3-methylfuran-2-carboxylic acid is a halogenated derivative of furan, a class of organic compounds with a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom, a methyl group, and a carboxylic acid functional group on the furan ring makes it a versatile building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for **5-Bromo-3-methylfuran-2-carboxylic acid** and its isomer, 5-bromo-2-methylfuran-3-carboxylic acid, for comparative purposes.

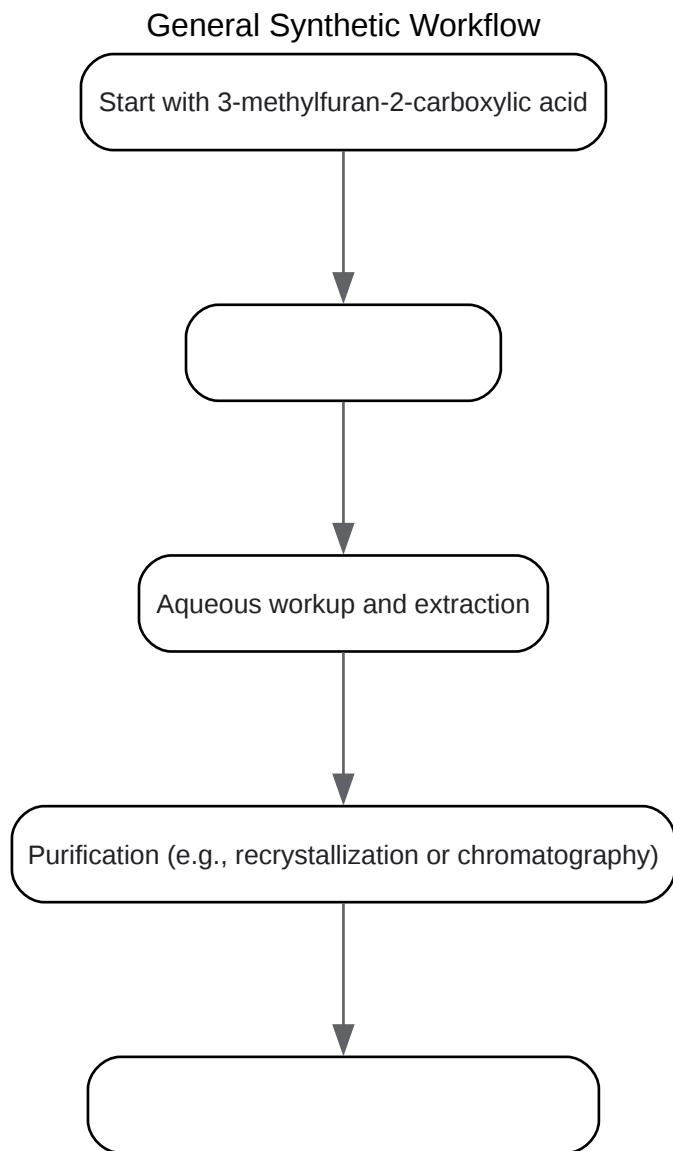
Property	Value	Notes
Molecular Formula	C6H5BrO3	
Molecular Weight	205.01 g/mol	[1] [2]
CAS Number	5896-35-5	[1] [3]
Purity	95% - 98%	Commercially available purities may vary. [1] [3]
Melting Point	118-120 °C	Data for the isomer 5-bromo-2-methylfuran-3-carboxylic acid.
Physical Appearance	White to cream flakes	Based on the appearance of the related compound 5-Bromo-2-furanecarboxylic acid.
Solubility	Slightly soluble in water	Based on the solubility of the related compound methyl 5-bromofuran-2-carboxylate.

Molecular Structure

The molecular structure of **5-Bromo-3-methylfuran-2-carboxylic acid** is characterized by a furan ring substituted at the C2 position with a carboxylic acid group, at the C3 position with a methyl group, and at the C5 position with a bromine atom.

Molecular structure of **5-Bromo-3-methylfuran-2-carboxylic acid**.

Experimental Protocols


Detailed experimental protocols for the synthesis and analysis of **5-Bromo-3-methylfuran-2-carboxylic acid** are not readily available in the public domain. However, general methodologies for the synthesis and analysis of similar compounds can be applied.

Synthetic Approaches

The synthesis of **5-Bromo-3-methylfuran-2-carboxylic acid** would likely involve the bromination of a 3-methylfuran-2-carboxylic acid precursor. A common method for the bromination of furan rings is electrophilic substitution using reagents like N-bromosuccinimide

(NBS). The reaction is typically carried out in a suitable solvent, and the position of bromination is directed by the existing substituents on the furan ring.

A plausible synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **5-Bromo-3-methylfuran-2-carboxylic acid**.

Analytical Methodologies

The characterization and quantification of **5-Bromo-3-methylfuran-2-carboxylic acid** would typically involve standard analytical techniques used for organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
- Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present, such as the carboxylic acid (O-H and C=O stretches) and the furan ring vibrations.
- High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of carboxylic acids and for their quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier) would likely be employed.
- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid may need to be derivatized to a more volatile ester form to improve its chromatographic behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-2-methylfuran-3-carboxylic acid | 850553-54-7 [sigmaaldrich.com]
- 2. 5-Bromofuran-3-carboxylic acid | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-methylfuran-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290503#5-bromo-3-methylfuran-2-carboxylic-acid-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com